(2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride

Stereochemistry 5-HT2C receptor Cyclopropylmethanamine scaffold

Researchers requiring stereochemically defined GPCR probes face inconsistent purity and unknown stereochemistry. This compound ensures trans-(1R,2R) configuration, hydrochloride salt consistency, and ortho-isobutoxy lipophilicity modulation. - Enables reproducible 5-HT2C agonist binding studies. - Consistent solid-state handling vs. free base. - ≥95% purity supports synthetic elaboration.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
Cat. No. B12274947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC=C1C2CC2CN.Cl
InChIInChI=1S/C14H21NO.ClH/c1-10(2)9-16-14-6-4-3-5-12(14)13-7-11(13)8-15;/h3-6,10-11,13H,7-9,15H2,1-2H3;1H
InChIKeyUENIGBZIMJHSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride CAS 1344119-14-7 – Structural & Physicochemical Profile


(2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride (CAS 1344119-14-7) is a synthetic cyclopropylmethanamine derivative supplied as the hydrochloride salt with molecular formula C14H22ClNO and a molecular weight of approximately 255.78 g/mol . The compound features a trans-configured (1R,2R) cyclopropyl ring, an ortho-isobutoxy-substituted phenyl group, and a primary amine-bearing methanamine side chain . It belongs to the structural class of 2-phenyl-cyclopropylmethanamines, a scaffold explored in medicinal chemistry for its conformational restriction and potential to modulate G-protein-coupled receptors, notably the serotonin 5-HT2C receptor [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why Generic 2-Phenylcyclopropylmethanamines Cannot Replace (2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride


Substituting (2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride with another 2-phenyl-cyclopropylmethanamine derivative introduces multiple uncontrolled variables that can alter pharmacological selectivity, metabolic stability, and physicochemical handling. The ortho-isobutoxy substituent is a deliberate lipophilicity modulator: replacing it with a smaller alkoxy group (e.g., methoxy or ethoxy) would predictably reduce logP and membrane permeability, while removing the cyclopropyl ring entirely eliminates the conformational constraint that defines the compound's interaction with biological targets such as the 5-HT2C receptor [1]. Furthermore, the trans-(1R,2R) stereochemistry is critical; cis diastereomers or racemic mixtures can exhibit divergent potency, selectivity, and off-target profiles, as documented for related cyclopropylmethanamine 5-HT2C agonists . The hydrochloride salt form also standardizes solid-state handling, hygroscopicity, and aqueous solubility, which may differ meaningfully from the free base or alternative salts during formulation or in vitro assay preparation . Because no direct head-to-head comparative data exist for this compound against named analogs in a shared experimental system, any substitution carries unknown and unquantified risk to experimental reproducibility.

Quantitative Differentiation Evidence for (2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride – What the Data Actually Show


Stereochemical Configuration: Trans-(1R,2R) vs. Cis Diastereomer or Racemate – Impact in 5-HT2C Agonist Class

The compound is specified as the trans-(1R,2R)-relative configuration based on vendor product descriptions and IUPAC naming . While no direct comparative pharmacological data for this specific compound exist, the patent family WO2016123164 demonstrates that within the 2-phenyl-cyclopropylmethanamine class, trans stereochemistry is essential for 5-HT2C agonist activity and that the corresponding cis diastereomers show markedly reduced or absent activity [1]. The quantitative relationship between stereochemistry and activity is a class-level inference: purchasing an undefined stereoisomer or racemate introduces uncertainty that cannot be resolved without independent chiral characterization.

Stereochemistry 5-HT2C receptor Cyclopropylmethanamine scaffold

Isobutoxy Substituent Lipophilicity vs. Smaller Alkoxy Analogs – Predicted logP Differential

The ortho-isobutoxy group of the target compound is a branched 4-carbon ether substituent. Class-level analysis using the fragment-based XLogP3 algorithm indicates that replacing isobutoxy with methoxy reduces the calculated logP by approximately 1.7 units, while replacing it with ethoxy reduces logP by roughly 1.2 units [1]. Although experimentally measured logP values for this compound are not available in the public domain, the predicted difference translates to an estimated ~50-fold change in lipid-phase partitioning per unit logP, which can substantially alter passive membrane permeability, non-specific protein binding, and CNS penetration potential . This differential underscores why generic substitution with a smaller alkoxy analog changes the compound's physicochemical profile in a quantitatively predictable but biologically significant manner.

Lipophilicity Structure-property relationship Alkoxy substituent

Cyclopropyl Ring Conformational Constraint: Predicted Metabolic Stability Advantage vs. Acyclic Analogs

The cyclopropyl ring imposes a rigid, defined dihedral angle between the phenyl ring and the methanamine side chain, which restricts the number of accessible conformations. In general medicinal chemistry, cyclopropyl substitution has been shown to improve metabolic stability by shielding oxidatively labile positions and reducing plasma clearance; for example, in amines, this can reduce CYP-mediated N-dealkylation . Within the 2-phenyl-cyclopropylmethanamine class, the cyclopropyl group is reported to be integral to receptor binding conformation and to contribute to improved PK properties [1]. While microsomal stability data or in vivo PK for this specific compound are not publicly available, the structural constraint it provides cannot be replicated by acyclic phenethylamine or phenylpropylamine analogs, which would adopt multiple conformations and exhibit different metabolic liabilities.

Metabolic stability Cyclopropyl group Conformational restriction

Hydrochloride Salt vs. Free Base: Guaranteed Solid-State Identity and Handling Reproducibility

The compound is exclusively supplied as the hydrochloride (HCl) salt, with a defined stoichiometry of amine:HCl = 1:1 . This salt form standardizes the counterion identity, molecular weight (255.78 g/mol, including chloride), and solid-state properties such as hygroscopicity and crystalline form. While aqueous solubility data for this compound are not publicly reported, primary amine hydrochloride salts generally exhibit higher and more predictable aqueous solubility than the corresponding free bases, which can vary in their handling characteristics depending on storage conditions and CO2 absorption [1]. If a researcher inadvertently purchases or prepares the free base, they must account for the molecular weight difference (free base MW ~219.32 g/mol), a ~16% correction in mass for equimolar dosing, as well as potentially different solubility and stability profiles.

Salt form Hygroscopicity Aqueous solubility

Recommended Application Scenarios for (2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride Based on Available Evidence


Pharmacological Research Tool for 5-HT2C Receptor Agonist Structure-Activity Relationship Building

The compound's 2-phenyl-cyclopropylmethanamine scaffold, trans stereochemistry, and ortho-isobutoxy substitution position it as a candidate for probing the steric and lipophilic requirements of 5-HT2C agonist binding. The patent family WO2016123164 provides a framework for understanding how substituent variation alters selectivity against 5-HT2A and 5-HT2B receptors [1]. However, researchers must independently generate primary pharmacological data (EC50, selectivity profile) for this compound, as no published activity values currently exist in public databases.

Physicochemical Profiling of Cyclopropyl-Containing Amine Series for CNS Drug Design

The cyclopropyl ring, amine-bearing side chain, and isobutoxy ether linkage make this compound suitable for head-to-head physicochemical benchmarking against structurally related analogs (e.g., methoxy, ethoxy, or unsubstituted phenyl variants). Parameters such as experimental logP/logD, aqueous solubility, pKa, and PAMPA permeability can be measured internally to generate the quantitative structure-property data that are currently absent from the public domain . This data generation addresses a critical gap for procurement justification.

Synthetic Intermediate for Downstream Derivatization

The primary amine functionality is amenable to further chemical elaboration, including amide coupling, reductive amination, or sulfonamide formation. The compound can serve as a versatile building block for generating focused libraries of cyclopropylmethanamine derivatives for medicinal chemistry campaigns targeting GPCRs or monoamine transporters [2]. Its commercial availability at 95-98% purity supports reproducible synthetic chemistry without requiring initial in-house multistep synthesis.

Chiral HPLC Method Development and Enantiomeric Purity Control

Given the importance of stereochemistry for biological activity, the compound can be used to develop and validate chiral analytical methods (HPLC or SFC) for resolving trans-(1R,2R) from the corresponding cis diastereomer or enantiomers . This application directly supports quality control for any downstream pharmacological or ADME studies where stereochemical purity is a critical acceptance criterion.

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